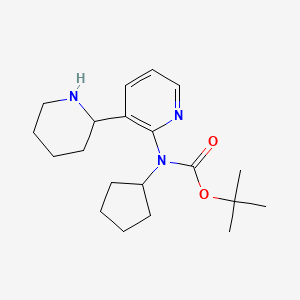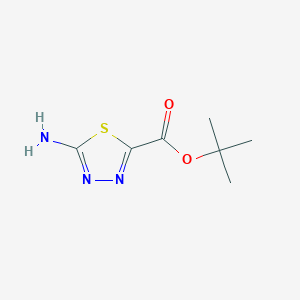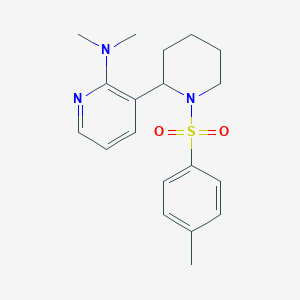
Entecavir Impurity 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entecavir-Verunreinigung 33 ist eine chemische Verbindung, die mit Entecavir verwandt ist, einem antiviralen Medikament, das hauptsächlich zur Behandlung von Hepatitis B eingesetzt wird. Entecavir-Verunreinigung 33 ist eine von vielen Verunreinigungen, die während der Synthese oder Degradation von Entecavir gebildet werden können. Die Summenformel von Entecavir-Verunreinigung 33 lautet C52H47N5O3, und es hat ein Molekulargewicht von 789,96 .
Vorbereitungsmethoden
Die Herstellung von Entecavir-Verunreinigung 33 beinhaltet mehrere synthetische Routen und Reaktionsbedingungen. Eine gängige Methode umfasst die Verwendung von Benzyloxygruppen und Tritylschutz. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Schutz: Das Ausgangsmaterial wird mit Tritylgruppen geschützt, um unerwünschte Reaktionen zu verhindern.
Benzylierung: Das geschützte Zwischenprodukt wird dann benzyliert, um Benzyloxygruppen einzuführen.
Cyclisierung: Das benzylierte Zwischenprodukt wird cyclisiert, um die Purinringstruktur zu bilden.
Entschützung: Der letzte Schritt beinhaltet die Entfernung der Tritylschutzgruppen, um Entecavir-Verunreinigung 33 zu erhalten.
Industrielle Produktionsmethoden für Entecavir-Verunreinigung 33 ähneln der Laborsynthese, werden jedoch auf die Produktionsanforderungen hochskaliert. Diese Methoden beinhalten häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
Entecavir-Verunreinigung 33 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Gängige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Entecavir-Verunreinigung 33 zur Bildung hydroxylierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
Entecavir-Verunreinigung 33 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Referenzstandard in der analytischen Chemie verwendet, um Verunreinigungen in Entecavir-Formulierungen zu identifizieren und zu quantifizieren.
Biologie: Es wird auf seine potentielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Es werden Forschungen durchgeführt, um seine Rolle in der Pharmakokinetik und Pharmakodynamik von Entecavir zu verstehen.
Industrie: Es wird in der Qualitätskontrolle und -sicherung während der Herstellung von Entecavir eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Entecavir-Verunreinigung 33 ist nicht gut dokumentiert, aber es wird angenommen, dass er dem von Entecavir ähnelt. Entecavir wirkt, indem es die Hepatitis-B-Virus-Polymerase hemmt, die für die Virusreplikation unerlässlich ist. Es konkurriert mit dem natürlichen Substrat Desoxyguanosintriphosphat und hemmt so die Basenpriming, die reverse Transkription des negativen Strangs von der prägenomischen Messenger-RNA und die Synthese des positiven Strangs der Hepatitis-B-Virus-DNA .
Analyse Chemischer Reaktionen
Entecavir Impurity 33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Entecavir Impurity 33 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Entecavir formulations.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to understand its role in the pharmacokinetics and pharmacodynamics of Entecavir.
Industry: It is used in the quality control and assurance processes during the manufacturing of Entecavir.
Wirkmechanismus
The mechanism of action of Entecavir Impurity 33 is not well-documented, but it is believed to be similar to that of Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA .
Vergleich Mit ähnlichen Verbindungen
Entecavir-Verunreinigung 33 kann mit anderen verwandten Verbindungen verglichen werden, wie zum Beispiel:
- Entecavir-Verunreinigung 30
- Entecavir-Verunreinigung 31
- Entecavir-Verunreinigung 32
- Entecavir-Verunreinigung 34
- Entecavir-Verunreinigung 35
- Entecavir-Verunreinigung 36
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Molekülkonfigurationen. Entecavir-Verunreinigung 33 ist einzigartig aufgrund seiner spezifischen Benzyloxy- und Tritylschutzgruppen, die es von anderen Verunreinigungen unterscheiden .
Eigenschaften
Molekularformel |
C15H19N5O5 |
|---|---|
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
FJUGOJOVRGQPGT-XKNYDFJKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
Kanonische SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)


![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)

